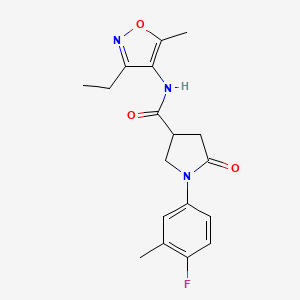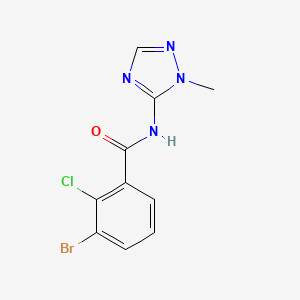![molecular formula C13H14N6S B7643705 2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B7643705.png)
2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme that plays a crucial role in the maturation and activation of B cells, which are a type of white blood cell that is essential for the immune system. In
作用机制
The mechanism of action of 2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole involves the inhibition of BTK, which is an enzyme that plays a crucial role in the maturation and activation of B cells. By inhibiting BTK, this compound prevents the activation of B cells, which can lead to the suppression of the immune response. This mechanism of action makes this compound a potential candidate for the treatment of various diseases that are associated with B cell activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. The compound has been shown to be a potent and selective inhibitor of BTK, which leads to the suppression of the immune response. This suppression of the immune response can be beneficial in the treatment of diseases that are associated with B cell activation, such as B cell lymphoma, chronic lymphocytic leukemia, and rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using 2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole in lab experiments is its potency and selectivity as a BTK inhibitor. This makes it a valuable tool for studying the role of BTK in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the results of the experiments. Therefore, it is important to use appropriate safety measures when handling this compound in the lab.
未来方向
There are several future directions for the study of 2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole. One of the directions is to investigate the potential of this compound as a treatment for B cell lymphoma, chronic lymphocytic leukemia, and rheumatoid arthritis. Another direction is to explore the role of BTK in other biological processes and diseases, which can be facilitated by the use of this compound as a tool. Additionally, further research can be conducted to optimize the synthesis method of this compound and to improve its potency and selectivity as a BTK inhibitor.
Conclusion
This compound is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. The compound is a potent and selective inhibitor of BTK, which makes it a potential candidate for the treatment of various diseases that are associated with B cell activation. The synthesis method of this compound is well-established, and its biochemical and physiological effects have been extensively studied. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that can lead to a better understanding of its potential applications in medicine.
合成方法
The synthesis of 2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole involves the reaction of 2-chloro-1,3-benzothiazole with 3-(2H-tetrazol-5-yl)piperidine in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound with high yield and purity. The synthesis of this compound has been reported in several scientific publications, and the procedure is well-established.
科学研究应用
2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole has been extensively studied in scientific research due to its potential applications in the field of medicine. The compound has been shown to be a potent and selective inhibitor of BTK, which makes it a potential candidate for the treatment of various diseases that are associated with B cell activation. Some of the diseases that are being targeted by this compound include B cell lymphoma, chronic lymphocytic leukemia, and rheumatoid arthritis.
属性
IUPAC Name |
2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6S/c1-2-6-11-10(5-1)14-13(20-11)19-7-3-4-9(8-19)12-15-17-18-16-12/h1-2,5-6,9H,3-4,7-8H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMVMIPALVFKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

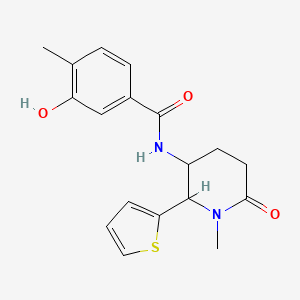
![1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole](/img/structure/B7643644.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-(2-propan-2-ylazepan-1-yl)methanone](/img/structure/B7643645.png)
![N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline](/img/structure/B7643647.png)
![N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide](/img/structure/B7643648.png)
![N-cyclopropyl-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N-methylacetamide](/img/structure/B7643663.png)
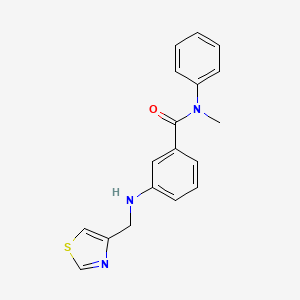
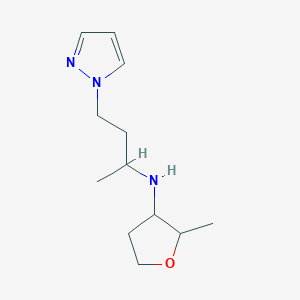
![N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide](/img/structure/B7643679.png)
![3-[[5-(hydroxymethyl)furan-2-yl]methylamino]-N-methyl-N-phenylbenzamide](/img/structure/B7643692.png)
![3-[(2-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)methyl]benzonitrile](/img/structure/B7643696.png)
![N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7643704.png)
